molecular formula C16H15NO B12094509 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan

2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan

Cat. No.: B12094509
M. Wt: 237.30 g/mol
InChI Key: XUJGIGXSPWEQCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan typically involves the construction of the pyrrolidine ring followed by its attachment to the dibenzofuran core. One common method is the cyclization of a suitable precursor containing the necessary functional groups . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Mechanism of Action

The mechanism of action of 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its stereochemistry and electronic properties . The dibenzofuran moiety contributes to the compound’s stability and ability to participate in π-π interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-dibenzofuran-2-ylpyrrolidine

InChI

InChI=1S/C16H15NO/c1-2-6-15-12(4-1)13-10-11(7-8-16(13)18-15)14-5-3-9-17-14/h1-2,4,6-8,10,14,17H,3,5,9H2

InChI Key

XUJGIGXSPWEQCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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